S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate
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Overview
Description
Preparation Methods
The synthesis of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate typically involves the reaction of 3-methoxy-thiobenzoic acid with 4,5-dihydro-thiazol-2-yl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine, which acts as a catalyst. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate undergoes various chemical reactions, including:
Scientific Research Applications
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate has several scientific research applications:
Mechanism of Action
The mechanism of action of S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to interact with enzymes and proteins, leading to the inhibition of their activity . This can result in various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate can be compared with other similar compounds, such as:
- 4-Methoxy-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester
- 3-Chloro-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester
- 4-Methyl-thiobenzoic acid S-(4,5-dihydro-thiazol-2-yl) ester
These compounds share similar structures but differ in their substituents, which can lead to variations in their chemical and biological properties .
Properties
Molecular Formula |
C11H11NO2S2 |
---|---|
Molecular Weight |
253.3g/mol |
IUPAC Name |
S-(4,5-dihydro-1,3-thiazol-2-yl) 3-methoxybenzenecarbothioate |
InChI |
InChI=1S/C11H11NO2S2/c1-14-9-4-2-3-8(7-9)10(13)16-11-12-5-6-15-11/h2-4,7H,5-6H2,1H3 |
InChI Key |
HOOLCCAUAXCYCX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)SC2=NCCS2 |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)SC2=NCCS2 |
Origin of Product |
United States |
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